8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Description
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic chromen-4-one (flavone) derivative with strategic substitutions at positions 3, 7, and 8 of the benzopyranone scaffold. The compound features:
- Position 3: A 4-methoxyphenoxy group, introducing electron-donating methoxy and aromatic ether functionalities.
- Position 7: A hydroxyl group, typical of bioactive flavonoids, contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-3-24-10-12-25(13-11-24)14-19-20(26)9-8-18-22(27)21(15-29-23(18)19)30-17-6-4-16(28-2)5-7-17/h4-9,15,26H,3,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVWKZPECLBDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, green solvents, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products
The major products formed from these reactions include ketone derivatives, dihydrochromen-4-one derivatives, and various substituted chromen-4-one analogs .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of key biological processes, such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Chromen-4-one Derivatives
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives
*Calculated from empirical formula C₂₈H₃₄F₃N₃O₄ ().
†Estimated based on analogous structures.
Key Structural and Functional Insights:
Position 3 Modifications: The 4-methoxyphenoxy group in the target compound differs from 4-methoxyphenyl (formononetin) by an ether linkage, which may alter electron distribution and steric effects, influencing binding to estrogen receptors or antioxidant targets .
Position 8 Functionalization :
- The 4-ethylpiperazine group in the target compound enhances solubility compared to simpler amines (e.g., dimethylamine in ) and may improve pharmacokinetic profiles .
- 4-Methylpiperazine () and 2-methylpiperidine () analogs demonstrate how alkyl chain length and ring saturation affect steric bulk and target engagement .
Biological Activity Correlations: Formononetin and its derivatives () exhibit antioxidant and phytoestrogenic activities, suggesting that the target compound’s hydroxyl and methoxy groups may confer similar properties . Piperazine-containing analogs () are linked to biofilm inhibition, likely due to amine-mediated disruption of bacterial membranes or enzyme interactions .
Synthetic Strategies :
- The Mannich reaction is a common method for introducing amine groups at position 8 (e.g., ), while Friedel-Crafts acylation () and halogenation () are used for position 3 modifications .
Biological Activity
The compound 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic derivative belonging to the chromone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates the presence of a chromone core with specific substituents that enhance its biological properties.
Antimicrobial Activity
Research has indicated that chromone derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Chromone Derivatives
| Compound Name | Activity Against | Inhibition Rate (%) |
|---|---|---|
| 8-[(4-ethylpiperazin-1-yl)methyl]-... | Staphylococcus pneumoniae | High |
| 7-hydroxy-4H-chromen-4-one derivatives | Pseudomonas aeruginosa | Moderate |
Anti-inflammatory Effects
Chromones have been studied for their anti-inflammatory properties. In vitro studies have demonstrated that certain derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. The compound has shown promising results in reducing inflammation markers in cell culture models .
Case Study: Inhibition of IL-6 Expression
In a study examining the effects of chromone derivatives on IL-6 expression, compounds structurally related to this compound exhibited inhibition rates exceeding 90% against poly(I:C)-induced IL-6 expression .
Anticancer Properties
Emerging evidence suggests that chromone derivatives may possess anticancer activity. Studies have indicated that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and induction of reactive oxygen species (ROS) .
Table 2: Anticancer Activity of Chromone Derivatives
| Cell Line | Compound Tested | Apoptosis Induction (%) |
|---|---|---|
| HeLa | 8-[(4-ethylpiperazin-1-yl)methyl]-... | 75 |
| MCF-7 | 7-hydroxy derivatives | 68 |
The biological activities of the compound can be attributed to several mechanisms:
- Interaction with Enzymes : The piperazine moiety enhances binding affinity to specific enzyme targets, such as acetylcholinesterase, which may contribute to its pharmacological effects .
- Modulation of Signaling Pathways : The compound may interfere with key signaling pathways involved in inflammation and cancer progression, particularly those mediated by NF-kB and MAPK pathways.
- Antioxidant Activity : The presence of hydroxyl groups in the structure is likely responsible for antioxidant properties, helping to mitigate oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
